molecular formula C16H20 B189775 2-Phenyladamantane CAS No. 19066-24-1

2-Phenyladamantane

Cat. No.: B189775
CAS No.: 19066-24-1
M. Wt: 212.33 g/mol
InChI Key: MWQZYLIXDPNHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyladamantane is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound features a phenyl group attached to the adamantane framework, which imparts unique chemical and physical properties. Adamantane derivatives, including this compound, are known for their stability and rigidity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyladamantane can be synthesized through several methods. One common approach involves the reaction of 2-adamantanone with phenylmagnesium bromide (a Grignard reagent) in diethyl ether, followed by hydrolysis to yield this compound . The reaction conditions typically involve:

    Reagents: 2-adamantanone, phenylmagnesium bromide, diethyl ether.

    Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

2-Phenyladamantane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to more saturated derivatives using reagents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.

Major Products:

Scientific Research Applications

2-Phenyladamantane has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antiviral and anticancer properties.

    Medicine: Some adamantane derivatives are used in drug delivery systems and as antiviral agents (e.g., amantadine).

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Phenyladamantane and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, adamantane derivatives like amantadine inhibit viral replication by blocking ion channels in the viral envelope. The phenyl group in this compound can enhance binding affinity and specificity to target molecules .

Comparison with Similar Compounds

2-Phenyladamantane can be compared with other adamantane derivatives:

Uniqueness: this compound’s unique structure, combining the rigidity of adamantane with the reactivity of the phenyl group, makes it particularly valuable in synthesizing complex molecules and studying reaction mechanisms .

Properties

IUPAC Name

2-phenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-2-4-13(5-3-1)16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQZYLIXDPNHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335789
Record name 2-phenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19066-24-1
Record name 2-phenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyladamantane
Reactant of Route 2
2-Phenyladamantane
Reactant of Route 3
Reactant of Route 3
2-Phenyladamantane
Reactant of Route 4
Reactant of Route 4
2-Phenyladamantane
Reactant of Route 5
Reactant of Route 5
2-Phenyladamantane
Reactant of Route 6
Reactant of Route 6
2-Phenyladamantane
Customer
Q & A

Q1: What is the preferred conformation of the phenyl ring in 2-phenyladamantane and how does this compare to 2-phenylcyclohexane?

A1: Research utilizing 1H NMR spectroscopy and molecular orbital calculations reveals distinct conformational preferences for the phenyl ring in these two compounds. In 2-phenylcyclohexane, the equatorial isomer with the phenyl ring lying in the symmetry plane of the cyclohexane ring (parallel conformation) is most stable []. Conversely, this compound favors the perpendicular conformation, where the phenyl ring is perpendicular to the Csp2-Csp3 bond, mimicking the conformation of an axial phenylcyclohexane []. This difference highlights the influence of the rigid adamantane framework on substituent conformation.

Q2: How does the rotational barrier around the Csp2-Csp3 bond in this compound compare to that in 2-phenylcyclohexane?

A2: Despite their conformational differences, both this compound and 2-phenylcyclohexane exhibit similar apparent twofold barriers to rotation around the Csp2-Csp3 bond, approximately 7.5 kJ/mol and 7.1 kJ/mol, respectively []. This similarity suggests that the rotational barrier is primarily influenced by local steric interactions rather than the overall molecular framework.

Q3: Can this compound be used as a building block in organic synthesis?

A3: Yes, this compound derivatives can be synthesized and utilized in the creation of more complex molecules. For instance, 2-phenyl-1-boraadamantane complexes have proven valuable in the synthesis of novel cage compounds []. Additionally, 2-phenyl-2-adamantanol can be used as a precursor for 2-phenyl-2-adamantanamine hydrochloride, a compound with potential applications in medicinal chemistry [].

Q4: Has the adsorption behavior of this compound been investigated?

A4: Studies have explored the adsorption of this compound and related aryl-substituted adamantanes on graphitized thermal carbon black surfaces []. These investigations provide insights into the interaction of these molecules with surfaces, which could be relevant for applications in materials science and separation technologies.

Q5: What is the impact of solvent on the heterolysis of 2-halo-2-phenyladamantanes?

A5: Research has demonstrated that the rate of heterolysis of 2-halo-2-phenyladamantanes is significantly influenced by the solvent environment []. This effect arises from the varying ability of different solvents to stabilize the developing charges in the transition state of the heterolysis reaction. Understanding these solvent effects is crucial for optimizing reaction conditions and yields.

Q6: Have there been any studies on the stereochemistry of reactions involving this compound derivatives?

A6: Yes, studies investigating the synthesis of adamantane derivatives from α,β-unsaturated acid chlorides and 4,4-disubstituted cyclohexanone enamines have provided valuable insights into the stereochemical outcome of reactions involving intermediates related to this compound []. The research revealed that the stereochemistry of the final products is significantly influenced by the stereochemistry of [, ] sigmatropic rearrangements occurring during the reaction pathway. These findings highlight the importance of considering stereochemical factors in the design and optimization of synthetic routes involving similar adamantane derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.